Disperse Red 13

Description

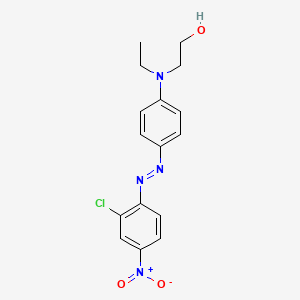

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O3/c1-2-20(9-10-22)13-5-3-12(4-6-13)18-19-16-8-7-14(21(23)24)11-15(16)17/h3-8,11,22H,2,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJPWLNPOFOBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5038915, DTXSID00859797 | |

| Record name | C.I. Disperse Red 13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Disperse red 13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3180-81-2, 590401-75-5 | |

| Record name | Disperse Red 13 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3180-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Red 13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003180812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Red 13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Disperse red 13 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE RED 13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GO3E3725A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Characteristics and Biological Activity of 3,3'-Diindolylmethane (DIM)

A Note on CAS Number 3180-81-2: The provided CAS number, 3180-81-2, corresponds to the compound Disperse Red 13 , a monoazo dye used in the textile industry. Given the request for information on signaling pathways and the target audience of researchers and drug development professionals, it is highly probable that the intended compound of interest is 3,3'-Diindolylmethane (DIM) , a well-studied phytochemical with the CAS number 1968-05-4 . This guide will therefore focus extensively on the physicochemical properties and biological activities of DIM, while also providing a brief summary of this compound for clarity.

Physicochemical Data for this compound (CAS 3180-81-2)

This compound is an organic dye. Its primary application is in the dyeing of synthetic fibers, particularly polyester.

| Property | Value |

| Molecular Formula | C₁₆H₁₇ClN₄O₃ |

| Molecular Weight | 348.78 g/mol |

| Appearance | Dark red powder |

| Melting Point | 122-129 °C |

| Boiling Point | 547.7 ± 50.0 °C (Predicted) |

| Water Solubility | 11.51 µg/L at 25 °C |

| Solubility | Soluble in ethanol, acetone, benzene, and chlorinated solvents. |

| pKa | 14.53 ± 0.10 (Predicted) |

| LogP | 5.00540 |

Core Technical Guide: 3,3'-Diindolylmethane (DIM, CAS 1968-05-4)

Introduction

3,3'-Diindolylmethane (DIM) is a natural bioactive compound derived from the digestion of indole-3-carbinol, which is found in cruciferous vegetables such as broccoli, cabbage, and cauliflower.[1] DIM has garnered significant interest in the scientific community for its potential antineoplastic and chemopreventive properties.[2][3][4][5] It modulates multiple cellular signaling pathways that are crucial in the development and progression of cancer, making it a subject of extensive research for drug development.

Physicochemical Characteristics of DIM

DIM is a white to off-white crystalline solid. Its lipophilic nature results in poor aqueous solubility, which presents challenges for its formulation and bioavailability.

Table of Physicochemical Properties for 3,3'-Diindolylmethane (DIM)

| Property | Value | Reference(s) |

| CAS Number | 1968-05-4 | |

| Molecular Formula | C₁₇H₁₄N₂ | |

| Molecular Weight | 246.31 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 161-168 °C | |

| Boiling Point | 230 °C at 0.01 Torr | |

| UV/Vis (λmax) | 225, 283 nm | |

| pKa | 16.91 ± 0.30 (Predicted) | |

| LogP | 4.05 | |

| Water Solubility | Insoluble | |

| Organic Solvent Solubility | DMSO: ~30 mg/mL to ≥ 100 mg/mLDMF: ~30 mg/mLEthanol: ~15 mg/mLChloroform: Sparingly solubleMethanol: Slightly soluble | |

| Aqueous Buffer Solubility | 1:4 DMSO:PBS (pH 7.2): ~0.2 mg/mL |

Experimental Protocols

This protocol outlines the equilibrium solubility determination of DIM, a standard method for assessing the solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in a solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Methodology:

-

Preparation: Add an excess of crystalline DIM to a known volume of the selected solvent (e.g., DMSO, ethanol, or an aqueous buffer) in a sealed, inert vial.

-

Equilibration: Agitate the vial in a temperature-controlled shaker or incubator at a consistent temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid. Alternatively, filter the suspension using a suitable syringe filter (e.g., 0.22 µm) to separate the saturated solution from the excess solid.

-

Quantification: Carefully collect the clear supernatant. Analyze the concentration of DIM in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The measured concentration represents the equilibrium solubility of DIM in the specified solvent at that temperature.

This protocol describes a standard method for determining the melting point range of a solid organic compound like DIM.

Principle: A small, powdered sample of the compound is heated slowly in a capillary tube, and the temperature range from the onset of melting to complete liquefaction is observed.

Methodology:

-

Sample Preparation: Place a small amount of finely powdered, dry DIM onto a clean surface. Tap the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) into the sealed end.

-

Apparatus Setup: Attach the capillary tube to a calibrated thermometer, ensuring the sample is level with the thermometer bulb.

-

Heating: Place the assembly into a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus.

-

Determination: Heat the apparatus rapidly at first to approach the expected melting point, then slow the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Modulation of Cellular Signaling Pathways

DIM exerts its biological effects by modulating a variety of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Key Signaling Pathways Affected by DIM:

-

PI3K/Akt Pathway: DIM has been shown to inhibit the activation of the PI3K/Akt signaling cascade, which is a critical pathway for cell survival and proliferation. By downregulating Akt activation, DIM can promote apoptosis in cancer cells.

-

MAPK/ERK Pathway: DIM can also decrease the activation of the p44/42 MAPK (ERK1/2) pathway, another crucial regulator of cell growth and division.

-

NF-κB Signaling: In some contexts, DIM inhibits NF-κB signaling, a pathway that plays a significant role in inflammation and cell survival.

-

Androgen Receptor (AR) Signaling: DIM acts as a potent androgen receptor antagonist, which is particularly relevant in prostate cancer. It can inhibit the translocation of AR to the nucleus and suppress the transcription of AR target genes.

-

Estrogen Receptor (ER) Signaling: DIM can modulate estrogen receptor signaling, which is a key mechanism in its effects on hormone-related cancers like breast cancer.

Protocols for Biological Evaluation

This protocol is a standard colorimetric assay to assess the effect of DIM on cell viability and to determine its IC₅₀ value.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

DIM Treatment: Prepare serial dilutions of a DIM stock solution (typically in DMSO) in a complete culture medium. Replace the existing medium with the medium containing various concentrations of DIM or a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value.

This protocol is used to analyze the expression and phosphorylation status of key proteins in signaling pathways affected by DIM, such as Akt and ERK.

Methodology:

-

Cell Treatment and Lysis: Treat cells with DIM for the desired time. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression.

This protocol provides a general framework for evaluating the antitumor efficacy of DIM in a mouse xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of immunocompromised mice (e.g., BALB/c nude or SCID mice).

-

Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

DIM Administration: Administer DIM to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle solution to the control group.

-

Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study (e.g., after a set number of weeks or when tumors in the control group reach a specified size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, or histology).

References

- 1. 3,3'-Diindolylmethane - Wikipedia [en.wikipedia.org]

- 2. 3,3'-Diindolylmethane CAS#: 1968-05-4 [m.chemicalbook.com]

- 3. 3,3'-Diindolylmethane | 1968-05-4 [chemicalbook.com]

- 4. 3,3'-Diindolylmethane | C17H14N2 | CID 3071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,3'-Diindolylmethane (DIM), antitumor agent (CAS 1968-05-4) | Abcam [abcam.com]

In-Depth Technical Guide: Physicochemical Properties of C.I. 11115

This technical guide provides a detailed overview of the molecular formula and molecular weight of the chemical compound C.I. 11115, also known as Disperse Red 13. The information is intended for researchers, scientists, and professionals in drug development who require precise data for experimental design and analysis.

Quantitative Data Summary

The fundamental physicochemical properties of C.I. 11115 are summarized in the table below for easy reference and comparison.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₇ClN₄O₃[1][2][3] |

| Molecular Weight | 348.78 g/mol [1][2] |

| Synonyms | This compound, SETACYL RED 2B, CELLITON RUBINE B, ACETAMINE RUBINE B |

| CAS Number | 3180-81-2 |

Experimental Protocols

The determination of the molecular formula and weight of a compound like C.I. 11115 typically involves a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is a primary method for determining the elemental composition and exact mass of a molecule, from which the molecular formula can be deduced. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used to generate ions for mass analysis.

The molecular weight is then calculated based on the confirmed molecular formula using the standard atomic weights of the constituent elements.

Logical Relationship Diagram

The following diagram illustrates the logical workflow from compound identification to the determination of its molecular properties.

References

An In-depth Technical Guide on the Spectroscopic Properties of Disperse Red 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the maximum absorption wavelength (λmax) of the azo dye Disperse Red 13 (C.I. 11115) in various solvents. The document details the phenomenon of solvatochromism, presents available spectroscopic data, outlines a general experimental protocol for λmax determination, and includes visualizations of key concepts and workflows.

Introduction

This compound is a monoazo dye characterized by its vibrant red color and its application in dyeing synthetic fibers, particularly polyesters. Its molecular structure, featuring a nitro group and a chloro group on the phenyl ring of the diazonium component and an N-ethyl-N-(2-hydroxyethyl)amino group on the coupling component, gives rise to its specific colorimetric properties. The interaction of the dye molecule with the surrounding solvent molecules can influence its electronic structure and, consequently, its absorption spectrum. This phenomenon, known as solvatochromism, is of significant interest in various fields, including analytical chemistry, materials science, and toxicology.

Solvatochromism of this compound

Solvatochromism refers to the change in the color of a chemical substance when it is dissolved in different solvents. This change is observed as a shift in the absorption or emission spectra of the substance. The position of the maximum absorption wavelength (λmax) of a dye like this compound is sensitive to the polarity of the solvent. This is due to the differential solvation of the ground and excited electronic states of the dye molecule.

Generally, azo dyes exhibit positive solvatochromism, where the λmax shifts to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. This is because the excited state of the dye molecule is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. However, the specific nature and magnitude of the solvatochromic shift depend on the intricate interplay of solute-solvent interactions, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces.

Quantitative Data on λmax of this compound

The available experimental data for the λmax of this compound in different solvents is limited in the scientific literature. While a λmax of 503 nm is frequently cited by commercial suppliers, the solvent used for this measurement is often not specified. Qualitative descriptions indicate that this compound dissolves in ethanol and acetone to produce a "deep red" solution.[1]

The following table summarizes the currently available quantitative data. Researchers are encouraged to determine the λmax in their specific solvent systems experimentally.

| Solvent | λmax (nm) | Reference |

| Not Specified | 503 | |

| Ethanol | Deep Red (Qualitative) | [1] |

| Acetone | Deep Red (Qualitative) | [1] |

| Methanol | No specific value found | |

| Chloroform | No specific value found | |

| DMSO | No specific value found | |

| Acetonitrile | No specific value found | |

| Toluene | No specific value found | |

| Cyclohexane | No specific value found |

Experimental Protocol for λmax Determination

The following is a generalized experimental protocol for determining the λmax of a disperse dye like this compound using a UV-Vis spectrophotometer.

1. Materials and Equipment:

-

This compound dye

-

Spectrophotometric grade solvents (e.g., ethanol, acetone, methanol, etc.)

-

UV-Vis spectrophotometer (double beam recommended)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure the dye is completely dissolved. Sonication may be used to aid dissolution.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 2, 5, 10, 20 µg/mL).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer's recommended time. Set the wavelength range for scanning (e.g., 300-700 nm for a red dye).

-

Blank Measurement: Fill a cuvette with the pure solvent that was used to prepare the dye solutions. Place the cuvette in the reference beam of the spectrophotometer and use it to zero the instrument (baseline correction).

-

Sample Measurement:

-

Rinse a sample cuvette with a small amount of the most dilute working solution and then fill it with the solution.

-

Wipe the optical surfaces of the cuvette with a lint-free tissue.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Scan the absorbance of the solution over the selected wavelength range.

-

-

Data Analysis:

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

Repeat the measurement for the other concentrations to ensure the λmax is consistent.

-

Visualizations

Caption: A diagram illustrating the effect of solvent polarity on the energy gap and λmax of a dye.

Caption: A workflow for the experimental determination of λmax.

Biological Activity and Potential Signaling Pathways

While this guide focuses on the solvatochromic properties of this compound, it is important for researchers, particularly those in drug development, to be aware of its biological activities. Studies have shown that this compound can exhibit mutagenic and genotoxic effects. It has been found to induce chromosomal damage in human lymphocytes and has shown mutagenic activity in the Salmonella/microsome assay. Furthermore, research on the structurally similar Disperse Red 1 has indicated cytotoxic and genotoxic effects on mouse germ cells.

The precise signaling pathways affected by this compound are not well-elucidated in the current literature. However, the genotoxicity of some azo dyes has been linked to their ability to bind to DNA, potentially leading to DNA damage and the activation of cellular stress responses. Azo dyes can be metabolized by azoreductases in the gut microbiota and the liver, leading to the formation of aromatic amines, which are often the ultimate carcinogenic species. These metabolites can induce oxidative stress and inflammatory responses. For instance, some azo dyes have been shown to impact the Keap1-Nrf2-ARE signaling pathway, which is a key regulator of the cellular antioxidant response.

Caption: A conceptual diagram of the potential cytotoxic mechanisms of this compound.

Conclusion

This technical guide has summarized the available information on the λmax of this compound in different solvents, highlighting the need for further experimental investigation to fully characterize its solvatochromic behavior. A general protocol for the experimental determination of λmax has been provided to facilitate such studies. Additionally, the known biological activities of this compound and related azo dyes have been discussed to inform researchers of its potential toxicological implications. The provided visualizations aim to clarify the concepts of solvatochromism, the experimental workflow for its characterization, and the potential cellular effects of this dye.

References

Solubility of Disperse Red 13 in Ethanol and Acetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 13 (C.I. 11115), a monoazo dye, sees application in various industrial and research settings, including textile dyeing and as a component in nonlinear optical materials. Understanding its solubility in common organic solvents is crucial for its effective use and for the development of new applications. This technical guide provides a comprehensive overview of the solubility of this compound in ethanol and acetone. While qualitative data indicates solubility, this guide addresses the notable absence of specific quantitative solubility data in publicly available literature. To empower researchers, a detailed, generalized experimental protocol for determining the solubility of disperse dyes using UV-Vis spectrophotometry is provided, along with a logical workflow diagram.

Introduction

This compound, with the chemical formula C₁₆H₁₇ClN₄O₃, is a dark red powder known for its low water solubility, a characteristic feature of disperse dyes.[1] It is qualitatively described as being soluble in ethanol and giving a deep red solution in acetone.[2][3] However, for scientific research, process development, and quality control, precise quantitative solubility data are indispensable. Such data allows for the preparation of solutions with accurate concentrations, which is fundamental for applications ranging from toxicological studies to the formulation of dye-containing materials.

This guide aims to collate the available information on the solubility of this compound in ethanol and acetone and to provide a practical, detailed methodology for researchers to determine these values experimentally.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative data for the solubility of this compound in ethanol and acetone. While sources confirm its solubility in these organic solvents, they do not provide numerical values (e.g., in g/L or mg/mL) at various temperatures.[2][3]

For illustrative purposes, the following table demonstrates how such data would be presented. The values within are hypothetical and should be determined experimentally.

| Solvent | Temperature (°C) | Solubility (g/L) - Hypothetical | Molar Solubility (mol/L) - Hypothetical |

| Ethanol | 25 | 1.5 | 0.0043 |

| Ethanol | 50 | 3.8 | 0.0109 |

| Acetone | 25 | 4.2 | 0.0120 |

| Acetone | 50 | 8.5 | 0.0244 |

| Note: These values are for illustrative purposes only and are not based on experimental data. |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent such as ethanol or acetone using the saturation shake-flask method coupled with UV-Vis spectrophotometric analysis. This method is widely applicable for colored compounds.

Materials and Instrumentation

-

This compound: High purity standard

-

Solvents: HPLC or analytical grade ethanol and acetone

-

Instrumentation:

-

Analytical balance (± 0.0001 g)

-

UV-Vis spectrophotometer

-

Shaking incubator or constant temperature water bath with orbital shaker

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Centrifuge (optional)

-

Methodology

Step 1: Preparation of Standard Solutions and Calibration Curve

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the chosen solvent (e.g., 100 mL volumetric flask) to create a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution with the same solvent.

-

Spectrophotometric Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the solvent by scanning a mid-range concentration standard across the UV-Vis spectrum.

-

Measure the absorbance of each standard solution at the determined λmax.

-

-

Calibration Curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear and adhere to the Beer-Lambert Law. The equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

Step 2: Saturation and Equilibration

-

Sample Preparation: Add an excess amount of this compound to a series of flasks containing a known volume of the solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration: Seal the flasks to prevent solvent evaporation and place them in a shaking incubator or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Step 3: Sample Collection and Analysis

-

Sample Withdrawal: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended particles.

-

Dilution (if necessary): Dilute the clear, saturated solution with the solvent to an extent that its absorbance falls within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

Step 4: Calculation of Solubility

-

Concentration Determination: Use the equation from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Solubility Calculation: Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

Quantum Chemical Insights into Disperse Red 13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 13 (DR13), a monoazo dye, is a prominent member of the disperse class of colorants, widely utilized in the textile industry for dyeing polyester and acetate fibers. Beyond its traditional application, the unique electronic and optical properties of DR13 have garnered significant interest in advanced materials science, particularly in the development of non-linear optical (NLO) materials. The core of these properties lies in its molecular structure, characterized by a donor-π-acceptor (D-π-A) system. Understanding the intricate relationship between the molecular geometry, electronic structure, and the macroscopic properties of DR13 is paramount for its application in novel technologies, including optical data storage and switching devices.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for elucidating the fundamental characteristics of such molecules. These computational methods allow for the precise determination of molecular geometries, electronic properties, and spectroscopic behavior, offering insights that complement and guide experimental investigations. This technical guide provides an in-depth overview of the application of quantum chemical calculations to unravel the properties of this compound, presenting a summary of the expected quantitative data, detailing the computational methodologies, and visualizing the typical workflow. While specific, comprehensive computational data for this compound is not extensively available in public literature, this guide is structured based on established computational protocols for analogous azo dyes, particularly the closely related Disperse Red 1 acrylate.

Data Presentation: Calculated Molecular Properties

Quantum chemical calculations yield a wealth of quantitative data that describe the molecular structure and electronic properties of this compound. This data is crucial for understanding its behavior and for the rational design of new materials with tailored characteristics. The following tables summarize the key parameters typically obtained from such calculations.

Table 1: Optimized Molecular Geometry Parameters

This table presents the key bond lengths and dihedral angles that define the three-dimensional structure of the molecule. Geometry optimization is a fundamental step that locates the minimum energy conformation of the molecule.

| Parameter | Atom Pair/Group | Typical Calculated Value (Å or Degrees) |

| Bond Lengths | ||

| C-N (azo) | ~1.25 - 1.30 | |

| N=N (azo) | ~1.25 | |

| C-Cl | ~1.75 | |

| C-N (amine) | ~1.40 | |

| C-O (hydroxyl) | ~1.43 | |

| Dihedral Angles | ||

| Phenyl-N=N-Phenyl | ~0 - 10 (for trans isomer) |

Table 2: Electronic and Spectroscopic Properties

This table summarizes the key electronic and optical properties derived from DFT and Time-Dependent DFT (TD-DFT) calculations. These parameters are essential for understanding the color, reactivity, and non-linear optical response of the dye.

| Property | Description | Typical Calculated Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -5.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.5 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | ~ 3.0 to 3.5 eV |

| Dipole Moment (μ) | Measure of the molecule's overall polarity | > 5 Debye |

| Maximum Absorption Wavelength (λmax) | Wavelength of maximum light absorption in the UV-Vis spectrum | ~ 480 - 520 nm |

| Oscillator Strength (f) | Theoretical intensity of the electronic transition | > 0.5 |

Experimental and Computational Protocols

The accurate prediction of this compound's properties relies on well-defined computational methodologies. The following section details the typical workflow and theoretical approaches employed in the quantum chemical analysis of this and similar azo dyes.

Molecular Geometry Optimization

The first and most critical step is the geometry optimization of the this compound molecule. This process aims to find the most stable three-dimensional arrangement of atoms, which corresponds to a minimum on the potential energy surface.

-

Method: Density Functional Theory (DFT) is the most commonly used method.

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular and reliable choice for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is often employed. This is a triple-zeta basis set that provides a good balance between accuracy and computational cost. The "++" indicates the inclusion of diffuse functions on all atoms, which are important for describing the electron density far from the nucleus, and the "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogen, respectively, to allow for more flexibility in the description of bonding.

Electronic Structure Analysis

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the dye's reactivity and electronic transitions.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that influences the molecule's color and chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Simulation of UV-Visible Spectra

To predict the color of the dye, the electronic absorption spectrum is simulated using Time-Dependent DFT (TD-DFT).

-

Method: TD-DFT calculations are performed on the optimized ground-state geometry.

-

Functionals and Basis Sets: The same functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) used for the geometry optimization are typically employed for consistency.

-

Output: The calculation yields the excitation energies (which can be converted to wavelengths), oscillator strengths (which indicate the intensity of the absorption), and the nature of the electronic transitions (e.g., HOMO to LUMO).

Mandatory Visualizations

To better illustrate the relationships and workflows involved in the quantum chemical analysis of this compound, the following diagrams are provided.

Caption: A typical workflow for the quantum chemical calculation of this compound properties.

A Technical Guide to the Cis-Trans Photoisomerization of Disperse Red 13

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and photophysical properties associated with the cis-trans photoisomerization of the azo dye, Disperse Red 13 (DR13). Given the limited availability of specific quantitative data for DR13 in the scientific literature, this guide leverages data from its close structural analog, Disperse Red 1 (DR1), to illustrate the fundamental concepts and experimental approaches.

Introduction to Photoisomerization of Azo Dyes

Azo dyes, characterized by the presence of a diazene (-N=N-) functional group, are a prominent class of photoswitchable molecules. They can exist in two geometric isomers: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. The reversible conversion between these two states can be triggered by light, a phenomenon known as photoisomerization. This process is the foundation for a wide array of applications, including the development of light-responsive materials, optical data storage, and photopharmacology.

The trans isomer of push-pull azo dyes like this compound typically exhibits a strong absorption band in the visible region, corresponding to a π→π* electronic transition. Irradiation with light of a wavelength within this absorption band induces a transformation to the cis isomer, which has a distinct absorption spectrum. The reverse process, from the cis back to the trans isomer, can be initiated either by irradiation with a different wavelength of light or through thermal relaxation in the absence of light. A thorough understanding of the kinetics and mechanism of this isomerization is crucial for the rational design of novel photoswitchable systems.

Photophysical Properties and Isomerization Mechanism

The photoisomerization of push-pull azo dyes like this compound is an ultrafast process that occurs on the picosecond timescale. Upon absorption of a photon, the molecule is promoted to an excited electronic state. The subsequent relaxation back to the ground state can lead to either the original trans isomer or the cis isomer.

Two primary mechanisms have been proposed for the photoisomerization of azobenzenes: rotation and inversion. For push-pull substituted azo dyes such as Disperse Red 1, computational and experimental studies suggest that the photoisomerization from the excited state proceeds primarily through a rotational mechanism around the N=N double bond.[1] In contrast, the thermal back-isomerization from the cis to the trans isomer in the ground state is thought to favor an inversion mechanism .[1]

The following diagram illustrates the general photoisomerization and thermal relaxation pathways:

Quantitative Data

While specific quantitative data for this compound is scarce, the following tables summarize key photophysical parameters for the closely related Disperse Red 1 in various solvents. This data provides a valuable reference for understanding the behavior of this compound.

Table 1: Excited State Decay and Thermal Isomerization of Disperse Red 1 [1]

| Solvent | Excited State Decay Time Constant (ps) | Thermal cis-to-trans Isomerization Time Constant |

| Toluene | 0.9 | 29 s |

| Acetonitrile | 0.5 | 28 ms |

| Ethylene Glycol | 1.4 | 2.7 ms |

Table 2: UV-Vis Absorption Maxima (λmax) of this compound Isomers

| Isomer | λmax (nm) |

| trans | ~480 |

| cis | ~350 and ~500 (shoulder) |

Note: The absorption maxima for this compound are estimated from published spectra and may vary depending on the solvent and local environment.

Experimental Protocols

The study of cis-trans photoisomerization employs a variety of spectroscopic techniques. Below are detailed protocols for the key experimental methods used to characterize the photophysical properties of this compound and related azo dyes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for monitoring the progress of photoisomerization and determining the absorption spectra of the trans and cis isomers.

Objective: To determine the absorption spectra of the trans and cis isomers of this compound and to monitor the kinetics of thermal back-isomerization.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or toluene) in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance of approximately 1.0 for the trans isomer.

-

trans Isomer Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum corresponds to the thermodynamically stable trans isomer.

-

Photoisomerization to the cis Isomer: Irradiate the sample with a light source at a wavelength corresponding to the λmax of the trans isomer (e.g., ~480 nm). Monitor the changes in the absorption spectrum until a photostationary state (PSS) is reached, where no further spectral changes are observed. The resulting spectrum is a mixture of the trans and cis isomers.

-

cis Isomer Spectrum Calculation: The pure cis isomer spectrum can be calculated by subtracting the contribution of the remaining trans isomer from the PSS spectrum, provided the quantum yields of the forward and reverse reactions are known.

-

Thermal Back-Isomerization Kinetics: After reaching the PSS rich in the cis isomer, place the cuvette in the dark in a temperature-controlled sample holder within the spectrophotometer. Record the UV-Vis spectrum at regular time intervals to monitor the return of the absorption spectrum to that of the pure trans isomer. The rate of this thermal relaxation can be determined by fitting the change in absorbance at a specific wavelength to a first-order kinetic model.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to distinguish between the cis and trans isomers based on the different chemical environments of their protons and carbons.

Objective: To identify and quantify the cis and trans isomers of this compound in solution.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

-

trans Isomer Spectrum: Acquire a 1H NMR spectrum of the sample in the dark. This will show the signals corresponding to the trans isomer.

-

In Situ Irradiation: Irradiate the NMR tube with a light source (e.g., a fiber-optic coupled LED) at the λmax of the trans isomer to generate the cis isomer.

-

cis and trans Isomer Spectra: Acquire 1H NMR spectra during and after irradiation to observe the appearance of new signals corresponding to the cis isomer and the decrease in intensity of the trans isomer signals. The protons ortho to the azo group typically show the largest difference in chemical shift between the two isomers.[2]

-

Quantification: The relative concentrations of the cis and trans isomers can be determined by integrating the respective signals in the 1H NMR spectrum.

Femtosecond Transient Absorption Spectroscopy

This advanced technique allows for the direct observation of the ultrafast dynamics of the photoisomerization process, providing insights into the lifetimes of excited states and the mechanism of isomerization.

Objective: To measure the ultrafast excited-state dynamics of this compound following photoexcitation.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent in a flow cell to prevent sample degradation. The concentration should be optimized to give an absorbance of 0.5-1.0 at the pump wavelength in a 1 mm path length cell.

-

Experimental Setup: Utilize a pump-probe transient absorption spectrometer. A femtosecond laser system generates both the "pump" pulse, which excites the sample, and a time-delayed "probe" pulse, which measures the change in absorbance.

-

Data Acquisition: The pump pulse excites the sample, and the absorption of the probe pulse is measured at various time delays after excitation. This provides a three-dimensional data set of change in absorbance versus wavelength and time.

-

Data Analysis: The data is analyzed to identify transient species, such as the excited state of the trans isomer and the newly formed cis isomer. Global analysis of the data can be used to determine the time constants for the various kinetic processes, such as excited-state decay and the formation of the photoproducts.

Conclusion

The cis-trans photoisomerization of this compound is a fascinating and complex process with significant potential for the development of advanced photoresponsive technologies. While specific quantitative data for this particular dye remains an area for further investigation, the well-studied analogue, Disperse Red 1, provides a robust framework for understanding its behavior. The experimental protocols outlined in this guide offer a comprehensive approach to characterizing the photophysical properties of this compound and other push-pull azo dyes. By employing a combination of steady-state and time-resolved spectroscopic techniques, researchers can gain a detailed understanding of the isomerization mechanism and kinetics, paving the way for the rational design of novel photoswitchable molecules for a variety of scientific and technological applications.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Disperse Red 13 from 2-chloro-4-nitrobenzenamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 13, a monoazo dye, is a significant colorant primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester. Its synthesis is a classic example of diazo coupling, a fundamental reaction in organic chemistry. This document provides detailed application notes and experimental protocols for the synthesis of this compound from 2-chloro-4-nitrobenzenamine. The synthesis involves two key stages: the diazotization of 2-chloro-4-nitrobenzenamine to form a diazonium salt, followed by the azo coupling of this salt with N-ethyl-N-(2-hydroxyethyl)aniline.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of the starting materials and the final product, this compound, is presented below for easy reference and comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 2-chloro-4-nitrobenzenamine | C₆H₅ClN₂O₂ | 172.57 | 107-109 | Yellow to orange powder |

| N-ethyl-N-(2-hydroxyethyl)aniline | C₁₀H₁₅NO | 165.23 | - | Colorless to pale yellow liquid |

| This compound | C₁₆H₁₇ClN₄O₃ | 348.78 | 122-129 | Dark red powder[1] |

Table 1: Physicochemical Properties of Reactants and Product

| Compound | UV-Vis (λmax, nm) |

| This compound | 503 |

Table 2: Spectral Data for this compound

Synthesis Pathway

The synthesis of this compound from 2-chloro-4-nitrobenzenamine proceeds via a two-step mechanism:

-

Diazotization: 2-chloro-4-nitrobenzenamine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding diazonium salt.

-

Azo Coupling: The freshly prepared diazonium salt is then reacted with the coupling component, N-ethyl-N-(2-hydroxyethyl)aniline, in a weakly acidic medium to yield the final product, this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the laboratory-scale synthesis of this compound.

Materials and Reagents

-

2-chloro-4-nitrobenzenamine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

N-ethyl-N-(2-hydroxyethyl)aniline

-

Sodium acetate

-

Ethanol or Methanol

-

Distilled water

-

Ice

Protocol 1: Diazotization of 2-chloro-4-nitrobenzenamine

-

In a 250 mL beaker, add 1.73 g (0.01 mol) of 2-chloro-4-nitrobenzenamine to a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.

-

Stir the mixture and cool it to 0-5 °C in an ice-salt bath.

-

In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine suspension while maintaining the temperature between 0-5 °C and stirring continuously.

-

After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold and used immediately in the next step.

Protocol 2: Azo Coupling with N-ethyl-N-(2-hydroxyethyl)aniline

-

In a 500 mL beaker, dissolve 1.65 g (0.01 mol) of N-ethyl-N-(2-hydroxyethyl)aniline in 20 mL of a 10% hydrochloric acid solution.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the solution of the coupling component with vigorous stirring.

-

Maintain the temperature at 0-5 °C and adjust the pH of the reaction mixture to between 4 and 5 by the gradual addition of a saturated sodium acetate solution. A colored precipitate of this compound will form.

-

Continue to stir the reaction mixture for 2-3 hours, allowing the temperature to slowly rise to room temperature.

Protocol 3: Isolation and Purification

-

Collect the precipitated this compound dye by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral and colorless.

-

Dry the crude product in a vacuum oven at 60-70 °C.

-

For further purification, recrystallize the crude dye from a suitable solvent such as ethanol or methanol.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of this compound.

| Parameter | Value |

| Diazotization | |

| Molar Ratio (Amine:NaNO₂) | 1 : 1.1 |

| Temperature | 0-5 °C |

| Reaction Time | 30 minutes |

| Azo Coupling | |

| Molar Ratio (Diazonium:Coupling) | 1 : 1 |

| Temperature | 0-5 °C (initial) |

| pH | 4-5 |

| Reaction Time | 2-3 hours |

| Overall | |

| Expected Yield | ~80-90% (based on similar syntheses) |

Table 3: Summary of Reaction Conditions and Expected Yield

Visualization of the Synthesis Pathway

The logical relationship of the synthesis process is visualized in the following diagram.

Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

Melting Point: Determination of the melting point range provides an indication of the purity of the compound.

-

UV-Visible Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or acetone) should show a maximum absorption (λmax) characteristic of the dye's chromophore. For this compound, the expected λmax is around 503 nm.

-

Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of key functional groups, such as N-H (amine), C-Cl (chloro), NO₂ (nitro), N=N (azo), and O-H (hydroxyl) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure of the synthesized dye. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group protons, and the protons of the hydroxyethyl group. The ¹³C NMR spectrum would show the corresponding signals for the carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized this compound, which should correspond to its calculated molecular weight of 348.78 g/mol .

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

2-chloro-4-nitrobenzenamine is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

-

Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested.

-

Diazonium salts are potentially explosive when dry and should be handled with caution in solution at low temperatures. Do not attempt to isolate the dry diazonium salt.

References

Laboratory protocol for Disperse Red 13 purification

Introduction

Disperse Red 13 (C.I. 11115), a monoazo dye, finds application in the coloring of synthetic fibers such as polyester. For research and development purposes, including studies on its toxicological properties or use in advanced materials, a high degree of purity is often required. Commercial grades of this compound can contain impurities arising from the synthesis process, such as unreacted starting materials or byproducts. This document provides detailed protocols for the purification of this compound using two common laboratory techniques: recrystallization and column chromatography.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling the compound and for the development of purification strategies.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇ClN₄O₃ | [1] |

| Molecular Weight | 348.78 g/mol | [1] |

| Appearance | Dark red powder | [1][2] |

| Melting Point | 122-129 °C | [2] |

| Solubility | Insoluble in water; Soluble in ethanol and acetone. | |

| Commercial Purity | ~95% dye content |

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Two primary methods for the purification of this compound are detailed below: recrystallization and silica gel column chromatography. The choice of method will depend on the initial purity of the dye and the desired final purity and scale of the purification.

Protocol 1: Purification of this compound by Recrystallization

Recrystallization is a technique used to purify solids. It involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the purified compound crystallizes out.

Materials:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Glass stirring rod

Procedure:

-

Solvent Selection: Ethanol is a suitable solvent for the recrystallization of many azo dyes and is effective for this compound.

-

Dissolution: Place the crude this compound powder into an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring continuously. Continue adding small portions of hot ethanol until the dye is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves quickly passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be loosely covered to slow down the cooling process. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the crystals on the filter paper with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point to remove any residual solvent.

Protocol 2: Purification of this compound by Column Chromatography

Column chromatography is a versatile technique for separating components of a mixture. For the purification of this compound, silica gel is an effective stationary phase.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Chromatography column

-

Toluene

-

Ethyl acetate

-

Cellulose acetate (for TLC mobile phase preparation)

-

Sand

-

Cotton or glass wool

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., toluene).

-

Column Packing: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain, and gently tap the column to ensure even packing. Add another thin layer of sand on top of the silica gel bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel column.

-

Elution: Begin eluting the column with a suitable mobile phase. A good starting point for the mobile phase, based on TLC of similar dyes, is a mixture of toluene and ethyl acetate. A gradient elution, starting with a less polar solvent (e.g., 100% toluene) and gradually increasing the polarity by adding ethyl acetate, is recommended for optimal separation. The distinct red color of the dye will allow for visual tracking of its movement down the column.

-

Fraction Collection: Collect the eluting solvent in a series of fractions. The main red band containing the purified this compound should be collected separately from any faster or slower-moving colored impurities.

-

Purity Analysis: The purity of the collected fractions can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purity Assessment

The purity of the final product can be assessed by techniques such as:

-

Thin-Layer Chromatography (TLC): A single spot on the TLC plate indicates a high degree of purity.

-

Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

-

Spectroscopic Methods: UV-Visible spectroscopy can be used to confirm the identity and concentration of the dye. High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantitative purity analysis.

Potential Impurities

The synthesis of this compound involves the diazotization of 2-chloro-4-nitroaniline and its subsequent coupling with N-ethyl-N-hydroxyethylaniline. Potential impurities may include unreacted starting materials or byproducts from side reactions. Studies on the degradation of this compound have identified compounds such as 2-chloro-4-nitro-benzamine and 2-(ethylphenylamine)-ethanol, which could potentially be present as impurities in the commercial product.

Workflow Diagram

Caption: Purification workflow for this compound.

References

Application Notes and Protocols: Disperse Red 13 as a Potential Fluorescent Probe for Cellular Imaging

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Disperse Red 13 (C.I. 11115) is a monoazo dye traditionally used in the textile industry. Its chemical structure, featuring a nitro group and a substituted aniline, gives it a characteristic red color. While extensively studied for its toxicological properties, the application of this compound as a fluorescent dye for cellular imaging is a novel area of investigation. This document provides a hypothetical framework and detailed protocols to evaluate the potential of this compound as a fluorescent probe for visualizing intracellular structures. The hydrophobic nature of this compound suggests it may preferentially accumulate in lipid-rich environments within the cell, such as cellular membranes or lipid droplets.

These application notes are intended for researchers, scientists, and drug development professionals interested in exploring new small molecule fluorescent probes. The following protocols for cytotoxicity, cellular staining, and co-localization are based on established methodologies and should be adapted and optimized for specific cell types and experimental conditions.

Physicochemical and Toxicological Data

A summary of the known physicochemical and toxicological properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₇ClN₄O₃ | [1] |

| Molecular Weight | 348.78 g/mol | [2][1] |

| Appearance | Dark red powder | |

| Melting Point | 122-129 °C | |

| Maximum Absorption (λmax) | 503 nm | |

| Solubility | Soluble in ethanol and acetone | |

| Cytotoxicity | Did not cause cytotoxicity in HepG2 cells in one study, but decreased mitochondrial activity in another. | |

| Mutagenicity | Shown to have mutagenic potential and induce chromosomal damage in human lymphocytes. |

Hypothetical Photophysical Properties for Imaging

The following photophysical properties are proposed for this compound based on its absorption maximum and the characteristics of similar red dyes. These values are hypothetical and require experimental validation.

| Property | Proposed Value |

| Excitation Maximum (λex) | ~500 nm |

| Emission Maximum (λem) | ~620 nm |

| Stokes Shift | ~120 nm |

| Quantum Yield (Φ) | Low to moderate |

| Photostability | Moderate |

Experimental Protocols

Cytotoxicity Assessment of this compound using MTT Assay

This protocol determines the concentration range at which this compound is non-toxic to cells, which is crucial for its use in live-cell imaging. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mammalian cells (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Preparation of this compound Solutions: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

-

Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or control solutions.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the concentration of this compound to determine the 50% inhibitory concentration (IC₅₀).

Staining of Live Cells with this compound

This protocol describes a general procedure for staining live cells with this compound. Optimization of dye concentration and incubation time will be necessary for different cell types.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Cells cultured on glass-bottom dishes or coverslips

-

PBS

Procedure:

-

Cell Preparation: Culture cells on a suitable imaging vessel until they reach 60-80% confluency.

-

Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed live-cell imaging medium to a final concentration determined from the cytotoxicity assay (typically in the range of 1-10 µM).

-

Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound dye.

-

Imaging: Image the stained cells immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation around 500 nm and emission detection around 620 nm).

Co-localization Study with Organelle-Specific Dyes

To determine the subcellular localization of this compound, a co-localization experiment with known organelle-specific fluorescent probes is recommended. Given its hydrophobic nature, potential targets include the endoplasmic reticulum, mitochondria, or lipid droplets.

Materials:

-

Cells stained with this compound (from Protocol 2)

-

Organelle-specific fluorescent probes (e.g., ER-Tracker™ Green, MitoTracker™ Green, or a neutral lipid stain like BODIPY™ 493/503)

-

Fluorescence microscope with multiple fluorescence channels

Procedure:

-

Co-staining: Following the incubation with this compound, cells can be co-stained with an organelle-specific probe according to the manufacturer's instructions.

-

Image Acquisition: Acquire images of the same field of view in the respective channels for this compound and the organelle-specific probe. Ensure that there is no spectral bleed-through between the channels.

-

Image Analysis: Merge the acquired images and analyze the degree of overlap between the red fluorescence of this compound and the fluorescence of the organelle-specific probe. Quantitative analysis can be performed using software like ImageJ with co-localization plugins to calculate Pearson's Correlation Coefficient (PCC) or Mander's Overlap Coefficient (MOC). A high degree of correlation suggests localization within that specific organelle.

Visualizations

Experimental workflow for evaluating this compound.

Hypothesized cellular uptake and localization of this compound.

Conclusion

This compound presents an unexplored potential as a fluorescent probe for cellular imaging. The protocols outlined in this document provide a systematic approach to characterize its cytotoxicity, staining properties, and subcellular localization. Due to its hydrophobic nature, it is hypothesized to accumulate in lipid-rich cellular compartments. Researchers are encouraged to perform thorough validation and optimization of these protocols. The significant existing data on its mutagenicity necessitates careful handling and consideration in experimental design. Successful validation of its fluorescent properties and cellular staining capabilities could introduce a novel and cost-effective tool for cell biology research.

References

Application Notes and Protocols: Disperse Red 13 for Dyeing Polyester and Synthetic Fibers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Disperse Red 13 (C.I. 11115), a single azo class disperse dye, for the coloration of polyester and other synthetic fibers. The information is intended to guide researchers and scientists in developing and optimizing dyeing processes for various applications.

Dye Properties and Characteristics

This compound is a non-ionic dye with low water solubility, making it suitable for dyeing hydrophobic fibers like polyester. The coloration mechanism involves the diffusion of the dye from a fine aqueous dispersion into the amorphous regions of the fiber polymer system. This process is highly dependent on temperature, which increases the kinetic energy of the dye molecules and swells the fiber structure, facilitating dye penetration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [1][2] |

| C.I. Number | 11115 | [1][2][3] |

| CAS Number | 3180-81-2 | |

| Molecular Formula | C₁₆H₁₇ClN₄O₃ | |

| Molecular Weight | 348.78 g/mol | |

| Appearance | Dark red powder | |

| Melting Point | 122-129 °C | |

| λmax | 503 nm | |

| Solubility | Soluble in ethanol and acetone. |

Table 2: Colorfastness Properties of this compound on Polyester (ISO Standards)

| Fastness Property | Fading | Staining |

| Ironing | 4-5 | 3-4 |

| Light | 4-5 | - |

| Perspiration | 4-5 | 4-5 |

| Washing | 5 | 4 |

| [Source: World dye variety] |

Dyeing Methodologies

The selection of a suitable dyeing method for polyester with this compound depends on the available equipment, production scale, and desired outcome. The three primary methods are High-Temperature Exhaust Dyeing, Carrier Dyeing, and Thermosol Dyeing.

High-Temperature Exhaust Dyeing

This is the most common and effective method for achieving deep and level shades on polyester. The process is carried out in a high-pressure vessel at temperatures above the boiling point of water (typically 130°C). The high temperature swells the polyester fibers, allowing for the efficient diffusion of the dye into the fiber matrix.

Carrier Dyeing

This method allows for the dyeing of polyester at or near the boiling point of water (95-100°C) under atmospheric pressure. It utilizes chemical auxiliaries known as carriers, which swell the fibers and facilitate dye uptake. However, carriers can be environmentally hazardous and may negatively impact the lightfastness of the dyed material if not properly removed.

Thermosol Dyeing

The Thermosol process is a continuous method ideal for large-scale production. It involves padding the fabric with a dye dispersion, followed by drying and then heat-setting at high temperatures (190-220°C) for a short duration (e.g., 60-90 seconds). During this "thermofixation" step, the dye sublimes and is absorbed by the polyester fibers. The efficiency of this process is highly dependent on the sublimation fastness of the dye.

Experimental Protocols

The following protocols are provided as a starting point for laboratory-scale dyeing of polyester with this compound. Optimization of parameters such as dye concentration, temperature, time, and pH is recommended to achieve desired results.

Protocol 1: High-Temperature Exhaust Dyeing

Objective: To dye polyester fabric with this compound using a high-temperature exhaust method.

Materials and Equipment:

-

Polyester fabric (pre-scoured)

-

This compound

-

Dispersing agent

-

Acetic acid

-

High-temperature laboratory dyeing machine

-

Beakers, graduated cylinders, and a magnetic stirrer

-

pH meter

Procedure:

-

Dye Bath Preparation:

-

Set the liquor-to-goods ratio (M:L), for example, 1:10.

-

Calculate the required amounts of this compound (e.g., 1.0% on weight of fabric, owf), dispersing agent (e.g., 1.0 g/L), and acetic acid.

-

Prepare a stock solution of the dye by pasting the required amount with a small amount of water and the dispersing agent.

-

Add the dye dispersion to the dye bath.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

-

-

Dyeing Process:

-

Introduce the polyester fabric into the dye bath at approximately 60°C.

-

Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.

-

Maintain the temperature at 130°C for 45-60 minutes.

-

Cool the dye bath to 60°C.

-

-

After-treatment (Reduction Clearing):

-

Rinse the dyed fabric with hot water.

-

Prepare a fresh bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

-

Treat the fabric in this reduction clearing bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

-

Rinse the fabric thoroughly with hot and then cold water.

-

Dry the fabric.

-

Protocol 2: Carrier Dyeing